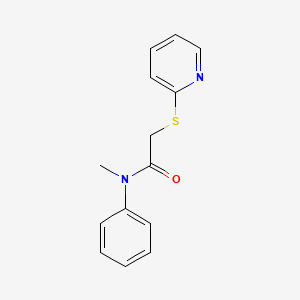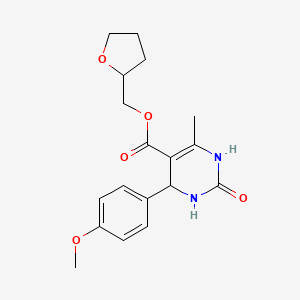
5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone, also known as MTTF, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitters. Studies have shown that 5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone can inhibit the activity of voltage-gated potassium channels and enhance the activity of GABAergic neurotransmitters.
Biochemical and Physiological Effects
5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that 5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that 5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone in lab experiments is its relatively simple synthesis method. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone. One direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent. Another direction is to explore its potential as a modulator of ion channels and neurotransmitters in the treatment of neurological disorders. Additionally, 5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone could be further investigated for its potential as a building block for organic electronics.
Synthesis Methods
5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone can be synthesized through a multi-step process involving the condensation of 2-acetylthiophene with 2,5-dimethoxyacetophenone, followed by cyclization and oxidation reactions. The final product is a yellow crystalline powder with a melting point of 136-138°C.
Scientific Research Applications
5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, 5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been investigated for its potential as an anti-inflammatory and anti-cancer agent. In pharmacology, 5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been studied for its potential as a modulator of ion channels and neurotransmitters. In materials science, 5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been investigated for its potential as a building block for organic electronics.
properties
IUPAC Name |
(3E)-5-(2-methoxy-5-methylphenyl)-3-(thiophen-2-ylmethylidene)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-11-5-6-15(19-2)14(8-11)16-10-12(17(18)20-16)9-13-4-3-7-21-13/h3-10H,1-2H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOCMKOMCRWJEZ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CC3=CC=CS3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)C2=C/C(=C\C3=CC=CS3)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-(2-methoxy-5-methylphenyl)-3-(thiophen-2-ylmethylidene)furan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4928911.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4928924.png)
![2-chloro-N-[2-(4-chlorophenyl)-2-oxoethyl]-N-(2,6-dioxo-1-piperidinyl)benzamide](/img/structure/B4928932.png)

![3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4928942.png)
![1-(3-chloro-4-methylphenyl)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4928948.png)

![N~1~-(5-chloro-2-methylphenyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928954.png)

![N-{4-[(methylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4928969.png)
![3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4928976.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B4929001.png)